REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10](CC2C=CC=CC=2)[CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:5][CH:4]=1.[ClH:25].N1C=CC=CC=1.[OH2:32]>C(Cl)(Cl)Cl>[C:12]1([C:11](=[O:32])[CH2:10][CH2:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:32])[CH2:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:5][CH:4]=1.[Cl:25][CH2:9][C:6]1[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(CC1=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
Chloroform layer was separated
|
Type
|
WASH
|
Details
|
washed with 4 × 250 ml H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Chloroform was removed at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled at 210°-215°C/0.3 mm
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CCC1=CC=C(C=C1)OC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(CCC1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10](CC2C=CC=CC=2)[CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:5][CH:4]=1.[ClH:25].N1C=CC=CC=1.[OH2:32]>C(Cl)(Cl)Cl>[C:12]1([C:11](=[O:32])[CH2:10][CH2:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:32])[CH2:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:5][CH:4]=1.[Cl:25][CH2:9][C:6]1[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(CC1=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
Chloroform layer was separated
|
Type
|
WASH
|
Details
|
washed with 4 × 250 ml H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Chloroform was removed at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled at 210°-215°C/0.3 mm
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CCC1=CC=C(C=C1)OC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(CCC1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10](CC2C=CC=CC=2)[CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:5][CH:4]=1.[ClH:25].N1C=CC=CC=1.[OH2:32]>C(Cl)(Cl)Cl>[C:12]1([C:11](=[O:32])[CH2:10][CH2:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:32])[CH2:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:5][CH:4]=1.[Cl:25][CH2:9][C:6]1[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(CC1=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
Chloroform layer was separated
|
Type
|
WASH
|
Details
|
washed with 4 × 250 ml H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Chloroform was removed at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled at 210°-215°C/0.3 mm
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CCC1=CC=C(C=C1)OC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(CCC1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10](CC2C=CC=CC=2)[CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:5][CH:4]=1.[ClH:25].N1C=CC=CC=1.[OH2:32]>C(Cl)(Cl)Cl>[C:12]1([C:11](=[O:32])[CH2:10][CH2:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:32])[CH2:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:5][CH:4]=1.[Cl:25][CH2:9][C:6]1[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(CC1=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
Chloroform layer was separated
|
Type
|
WASH
|
Details
|
washed with 4 × 250 ml H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Chloroform was removed at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled at 210°-215°C/0.3 mm
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CCC1=CC=C(C=C1)OC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(CCC1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |